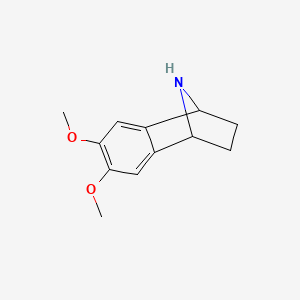
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two methoxy groups attached to a tetrahydroisoquinoline core, which is further modified by the inclusion of an epiminonaphthalene moiety.
Preparation Methods
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves a combination of synthetic methods. One common approach is the Petasis reaction, which is followed by the Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired compound through the Pomeranz–Fritsch–Bobbitt cyclization
Chemical Reactions Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the methoxy groups or the tetrahydroisoquinoline core .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions of tetrahydroisoquinoline derivatives with various biological targets. Additionally, it is being explored for its potential use in treating Parkinson’s disease due to its structural similarity to other known therapeutic agents .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors that play a role in cell proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with a variety of biological molecules.
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene can be compared to other similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. These compounds share a similar tetrahydroisoquinoline core but differ in the functional groups attached to the core. The presence of the epiminonaphthalene moiety in this compound makes it unique and may contribute to its distinct biological activities .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4,5-dimethoxy-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C12H15NO2/c1-14-11-5-7-8(6-12(11)15-2)10-4-3-9(7)13-10/h5-6,9-10,13H,3-4H2,1-2H3 |
InChI Key |
RUXUKPCTBHHUSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3CCC(C2=C1)N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)


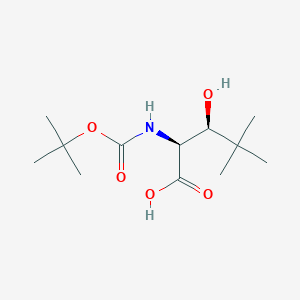
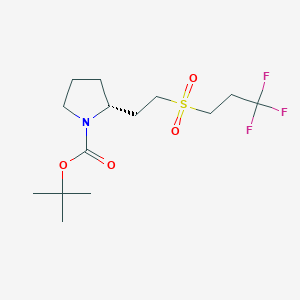
![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)
![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)

![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
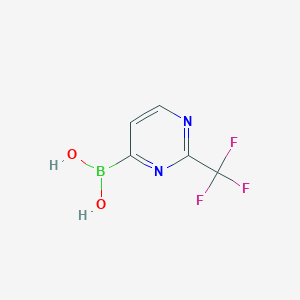
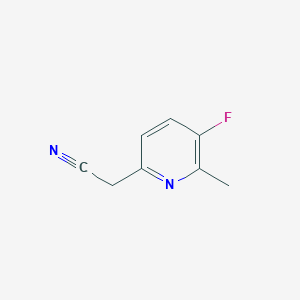

![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12951017.png)
